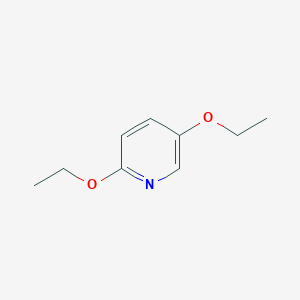

2,5-Diethoxypyridine

Description

Contextualization within the Pyridine (B92270) Chemical Class

2,5-Diethoxypyridine belongs to the pyridine chemical class, a group of basic heterocyclic organic compounds with the chemical formula C₅H₅N. Current time information in Bangalore, IN. The core structure of pyridine is analogous to benzene (B151609), with one methine group (=CH−) replaced by a nitrogen atom. Current time information in Bangalore, IN. This substitution has profound effects on the molecule's properties. The nitrogen atom introduces a dipole moment, makes the compound weakly basic, and alters its reactivity compared to benzene. Pyridine is a colorless, water-miscible liquid with a distinct, unpleasant fish-like odor. Current time information in Bangalore, IN.

The pyridine ring is a ubiquitous scaffold found in numerous important molecules, including vitamins (like niacin and pyridoxine), coenzymes, and alkaloids. Its derivatives are fundamental in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nature of the nitrogen atom generally makes the pyridine ring less reactive towards electrophilic substitution than benzene, directing incoming groups primarily to the 3-position. Conversely, it is more susceptible to nucleophilic substitution, especially at the 2- and 4-positions. Current time information in Bangalore, IN. The presence of substituents, such as the two ethoxy groups in this compound, further modifies the electronic properties and reactivity of the pyridine core.

Table 1: Physicochemical Properties of Pyridine

| Property | Value |

|---|---|

| Chemical Formula | C₅H₅N |

| Molar Mass | 79.102 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 0.9819 g/mL (20 °C) |

| Melting Point | -41.63 °C |

| Boiling Point | 115.2 °C |

| Solubility in Water | Miscible |

Data sourced from Current time information in Bangalore, IN.

Historical Development of Synthetic Pyridine Chemistry

The history of pyridine chemistry dates back to the 19th century. It was first isolated from coal tar in 1849 by the Scottish chemist Thomas Anderson. For many years, coal tar remained the primary source of pyridine.

The dawn of synthetic pyridine chemistry arrived in 1881 when Arthur Rudolf Hantzsch described the first major synthesis of pyridine derivatives. Current time information in Bangalore, IN. The Hantzsch pyridine synthesis typically involves a condensation reaction between a β-keto acid, an aldehyde, and ammonia (B1221849) or an ammonia salt, followed by an oxidation step to form the aromatic pyridine ring. Current time information in Bangalore, IN. This method proved versatile for creating a variety of substituted pyridines.

A significant breakthrough for the large-scale production of pyridine came in 1924 with the Chichibabin pyridine synthesis. Invented by the Russian chemist Aleksei Chichibabin, this method uses inexpensive and readily available reagents—aldehydes and ketones condensed with ammonia. Current time information in Bangalore, IN. While the yields can sometimes be low, the cost-effectiveness of the precursors has made the Chichibabin synthesis a cornerstone of industrial pyridine production for decades. Current time information in Bangalore, IN. Over the years, numerous other methods have been developed, including transition metal-catalyzed reactions and various cyclization strategies, to afford increasingly complex and specifically substituted pyridine derivatives.

Table 2: Key Milestones in Pyridine Synthesis

| Year | Chemist/Method | Description | Reference |

|---|---|---|---|

| 1881 | Arthur Rudolf Hantzsch | Hantzsch Pyridine Synthesis: Condensation of a β-keto ester, an aldehyde, and ammonia. | Current time information in Bangalore, IN. |

| 1924 | Aleksei Chichibabin | Chichibabin Pyridine Synthesis: Condensation of aldehydes/ketones with ammonia. | Current time information in Bangalore, IN. |

Research Significance as a Heterocyclic Building Block

Heterocyclic compounds like this compound are fundamental building blocks in organic synthesis, serving as starting materials for the construction of more complex molecules. The specific substitution pattern of a pyridine derivative dictates its utility. The 2,5-disubstitution pattern, as seen in this compound, is a key structural motif in various functional molecules.

The preparation of this compound and its precursor, 2,5-dihydroxypyridine (B106003), has been described in chemical literature, highlighting its accessibility for synthetic applications. Research into 2,5-disubstituted pyridines has shown their potential in the field of materials science, particularly in the development of liquid crystals. The synthesis of various three-ring 2,5-disubstituted pyridines has been reported to investigate their mesomorphic (liquid crystal) properties.

Furthermore, synthetic strategies aimed at creating 2,5-disubstituted pyridines are actively being developed, underscoring their importance. For instance, a gold(I)-catalyzed cycloisomerization has been employed as a key step in a sequence to produce a variety of 2,5-disubstituted pyridines. This methodology was successfully applied in the first total synthesis of the natural product Sinensine B. While direct alkylation or arylation at the 5-position of a 2-substituted pyridine can be challenging, methods have been developed using organolithium intermediates to create 2,5-disubstituted products.

The presence of the two ethoxy groups in this compound can influence the reactivity of the pyridine ring and can be modified to other functional groups, making it a versatile intermediate. For example, related diethoxypyridine derivatives are used as precursors for compounds investigated as kinase inhibitors and antimicrobial agents. The strategic placement of these alkoxy groups allows chemists to fine-tune the electronic and steric properties of the molecule, guiding subsequent reactions to build complex pharmaceutical or material targets.

Table 3: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 408338-50-1 | |

| Molecular Formula | C₉H₁₃NO₂ | |

| Molecular Weight | 167.21 g/mol | |

| Density | 1.022 g/cm³ (Calculated) |

Structure

3D Structure

Properties

IUPAC Name |

2,5-diethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-11-8-5-6-9(10-7-8)12-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAFWVOLIUXDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(C=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428391 | |

| Record name | 2,5-diethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408338-50-1 | |

| Record name | 2,5-diethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Diethoxypyridine and Its Analogues

Strategies for O-Alkylation of Pyridinols

O-alkylation of pyridinols, which often exist in tautomeric equilibrium with pyridones, is a cornerstone for the synthesis of alkoxypyridines. The regioselectivity of this reaction (N- vs. O-alkylation) is a critical factor, influenced by the reagents, solvent, and the substitution pattern on the pyridine (B92270) ring.

Conversion from 2,5-Dihydroxypyridine (B106003) (5-Hydroxy-2-pyridone)

The most direct route to 2,5-Diethoxypyridine is the O-alkylation of 2,5-Dihydroxypyridine. This precursor exists predominantly as the 5-Hydroxy-2-pyridone tautomer. The synthesis involves treating the dihydroxy compound with an ethylating agent in the presence of a base.

A reported synthesis describes the preparation of this compound from 2,5-dihydroxypyridine, highlighting a specific methodology. While the exact details of the base and ethylating agent combination in this specific historical synthesis can vary, the general approach aligns with the Williamson ether synthesis. In this type of reaction, a base is used to deprotonate the hydroxyl groups, forming more nucleophilic alkoxide or phenoxide ions, which then react with an ethyl halide or sulfate.

Table 1: O-Alkylation of 2,5-Dihydroxypyridine

| Starting Material | Reagents | Product | Reference |

|---|

Methodologies for Related Diethoxypyridine Isomers (e.g., 2,6-Diethoxypyridine (B172836) precursors)

The synthesis of isomeric diethoxypyridines, such as 2,6-Diethoxypyridine, follows similar O-alkylation principles starting from the corresponding dihydroxypyridine precursors. For instance, 2,6-dihydroxypyridine (B1200036) can be converted to 2,6-diethoxypyridine. The synthesis of the 2,6-diamino-pyridine precursor, which can be converted to the dihydroxy analogue, can be achieved via the Chichibabin reaction or by ammonolysis of 2,6-dihalopyridines. The subsequent O-alkylation would proceed via the dihydroxy intermediate.

The choice of reaction conditions is crucial to favor O-alkylation over the competing N-alkylation, a common challenge in pyridone chemistry.

Functional Group Interconversion Approaches

Elbs Peroxydisulfate (B1198043) Oxidation Precursors for Pyridinols

The Elbs peroxydisulfate oxidation is a powerful method for introducing a hydroxyl group onto an aromatic ring, specifically para to an existing hydroxyl or amino group. This reaction is particularly relevant for the synthesis of 2,5-Dihydroxypyridine from 2-Hydroxypyridine (2-pyridone).

The reaction involves treating a phenolate (B1203915) anion with a peroxydisulfate salt, typically in an aqueous alkaline solution. The mechanism proceeds through a nucleophilic attack of the phenolate (or its tautomeric carbanion) on the peroxide oxygen, leading preferentially to a p-sulfate ester intermediate. This intermediate is then hydrolyzed in acid to yield the dihydric phenol, or in this case, the dihydroxypyridine. Yields for the Elbs oxidation can be moderate, but the operational simplicity of the reaction makes it a valuable synthetic tool.

Table 2: Elbs Oxidation for Pyridinol Synthesis

| Starting Material | Reagent | Intermediate | Product | Yield | Reference |

|---|

Recent modifications to the Elbs reaction, such as the use of catalysts, have been explored to improve the yields of hydroxylation for nitrogen-containing heterocycles like pyridine.

Reductive and Oxidative Pathways in Pyridinol Ether Synthesis

Reductive and oxidative reactions are integral to the synthesis of pyridinol ethers, often used to prepare the necessary precursors.

Reductive Pathways: A common strategy involves the reduction of a nitro group to an amine, which can then be converted to a hydroxyl group via diazotization followed by hydrolysis. For example, the synthesis of an aminopyridine derivative can be a key step. Another relevant transformation is reductive etherification, where a carbonyl compound reacts with an alcohol in the presence of a reducing agent (like a silane) to form an ether directly. While not a direct synthesis of diethoxypyridine, this demonstrates a reductive approach to ether formation that could be adapted within a broader synthetic scheme.

Oxidative Pathways: Oxidation is crucial for creating the pyridinol ring itself. Beyond the Elbs oxidation, other methods exist. For instance, the biodegradation of 2,5-dihydroxypyridine is an oxidative process catalyzed by dioxygenase enzymes, which cleaves the pyridine ring. In a synthetic context, oxidative amination processes have been developed to convert cyclopentenones into pyridones, which are direct precursors to the target pyridinols. Furthermore, oxidative esterification, the direct conversion of aldehydes to esters, represents another class of oxidative transformation relevant to functional group chemistry.

Advanced Synthetic Techniques

Modern synthetic chemistry offers sophisticated tools to overcome challenges like regioselectivity in the alkylation of pyridones.

One notable advanced technique is the regioselective O-alkylation of 2-pyridones using a triflic acid (TfOH)-catalyzed carbenoid insertion. This metal-free method allows for the highly selective formation of 2-alkoxypyridines over N-alkyl-2-pyridones. The reaction proceeds under mild conditions and demonstrates a broad substrate scope, providing a powerful and clean alternative to traditional alkylation methods that often yield product mixtures.

Other advanced strategies in organic synthesis include the development of transition-metal-catalyzed reactions for C-O bond formation and the use of specialized equipment for microscale reactions or reactions under inert conditions to handle highly reactive reagents. These general advanced principles are applicable to the synthesis of complex molecules like functionalized diethoxypyridines.

Microwave-Assisted Transformations for Related Compounds

Microwave-assisted organic synthesis has become a pivotal tool for chemists, offering significant advantages over conventional heating methods. This technology leverages the ability of polar molecules to absorb microwave energy directly, leading to rapid heating of the reaction mixture. The primary benefits observed are dramatically reduced reaction times, improved product yields, and often, a reduction in side-product formation.

The application of microwave irradiation has been successfully demonstrated in the synthesis of a wide array of six-membered heterocyclic compounds and their fused analogues, including various pyridine derivatives. Many of these procedures are conducted under solvent-free conditions, which not only simplifies the work-up process but also aligns with the principles of green chemistry by reducing waste. For instance, the synthesis of pyrimidine (B1678525) derivatives, structurally related to pyridines, shows a stark contrast in efficiency between microwave-assisted and conventional methods.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Yield | Moderate to Good | Excellent |

| Energy Input | Indirect, through solvent | Direct, to reactants |

| Side Reactions | More prevalent | Often minimized |

While a specific microwave-assisted synthesis for this compound is not detailed in the reviewed literature, the established success in synthesizing related heterocyclic systems, such as pyridine glycosides and substituted pyrimidines, strongly suggests its applicability. The methodology is particularly effective for reactions like condensation, cycloaddition, and multicomponent reactions, which are fundamental in heterocyclic chemistry.

Catalytic Approaches in Pyridine Ether Synthesis

The formation of the ether linkage in pyridine ethers, such as this compound, is predominantly achieved through cross-coupling reactions. These reactions typically involve the coupling of a pyridine halide or a hydroxypyridine with an alcohol or its corresponding alkoxide, facilitated by a metal catalyst.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the synthesis of diaryl ethers, which involves the copper-catalyzed reaction between an aryl halide and a phenol. This reaction can be adapted for the synthesis of pyridine ethers. The traditional Ullmann reaction often required harsh conditions, including high temperatures (frequently over 200°C), polar solvents, and stoichiometric amounts of copper.

The generally accepted mechanism involves a Cu(I) species as the primary catalyst. The catalytic cycle is thought to proceed through the formation of a copper(I) phenoxide, which then reacts with the aryl halide. Proposed pathways include an oxidative addition of the aryl halide to the Cu(I) complex to form a Cu(III) intermediate, followed by reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.

Modern advancements have made this reaction truly catalytic by incorporating ligands such as diamines, amino alcohols, or diketones, which stabilize the copper catalyst and allow the reaction to proceed under milder conditions with lower catalyst loadings.

Palladium-Catalyzed Buchwald-Hartwig Coupling

A more contemporary and versatile alternative to the Ullmann reaction is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds. The principles of this reaction have been successfully extended to C-O bond formation for the synthesis of diaryl and alkyl-aryl ethers. The reaction is prized for its broad substrate scope, functional group tolerance, and generally mild reaction conditions compared to the Ullmann condensation.

The catalytic cycle for the Buchwald-Hartwig reaction is well-understood and involves several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., a bromopyridine) to form a Pd(II) intermediate.

Association and Deprotonation: The alcohol (or alkoxide) coordinates to the Pd(II) center, and in the presence of a base, deprotonation occurs to form a palladium alkoxide complex.

Reductive Elimination: The final step is the reductive elimination of the desired ether product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is crucial for the success of the Buchwald-Hartwig coupling. Electron-rich, sterically hindered phosphine (B1218219) ligands, such as biaryl phosphines (e.g., X-Phos) or ferrocene-based ligands (e.g., dppf), are commonly employed to facilitate the key steps of oxidative addition and reductive elimination.

Other Catalytic Systems

Beyond copper and palladium, other transition metals have been utilized for the synthesis of pyridines and related ethers.

Nickel Catalysis: Nickel-based catalysts have been reported for the cross-coupling of heterocyclic alcohols with aryl bromides to form diaryl ethers, often under mild conditions with a weak base.

Rhodium and Cobalt Catalysis: Rhodium(III) and Cobalt(I) complexes are effective catalysts for constructing the pyridine ring itself via [2+2+2] cycloaddition reactions of alkynes and nitriles. While not directly forming the ether linkage, these methods provide access to substituted pyridine cores that can be further functionalized.

| Reaction Name | Metal Catalyst | Typical Ligands | Key Features | Reference |

|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | None (classic), Diamines, Phenanthrolines (modern) | Classic method; modern variants have milder conditions. | |

| Buchwald-Hartwig C-O Coupling | Palladium (Pd) | Bulky, electron-rich phosphines (e.g., X-Phos, BINAP) | High functional group tolerance; broad scope; mild conditions. | |

| Nickel Cross-Coupling | Nickel (Ni) | Phosphine ligands (e.g., PPh₃, dtbpy) | Effective for coupling with aryl bromides bearing electron-withdrawing groups. |

Chemical Reactivity and Transformations of 2,5 Diethoxypyridine

Electrophilic Aromatic Substitution Reactivity

The presence of two strong electron-donating ethoxy groups at the 2- and 5-positions renders the pyridine (B92270) ring highly activated towards electrophilic aromatic substitution (EAS). These substituents direct incoming electrophiles to specific positions on the ring, a phenomenon known as regioselectivity. The general mechanism for EAS involves the initial attack of the aromatic π-system on an electrophile (E+), which is the slow, rate-determining step, followed by a rapid deprotonation to restore aromaticity. In 2,5-diethoxypyridine, the 2-ethoxy group directs electrophiles to the 3- and 6-positions, while the 5-ethoxy group directs towards the 4- and 6-positions. The cumulative effect of these directing influences suggests that positions 3, 4, and 6 are the most likely sites for substitution.

Regioselectivity in Nitration Reactions of Diethoxypyridines

Nitration introduces a nitro group (—NO₂) onto an aromatic ring, typically using a mixture of nitric acid and a strong acid catalyst like sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). While specific studies on the nitration of this compound are not extensively documented, the outcomes for related isomers provide significant insight into the expected regioselectivity.

For instance, the nitration of 3,5-diethoxypyridine (B3066971) results in the introduction of a nitro group at the 2-position. Similarly, in the nitration of 3,5-diethoxypyridine-N-oxide, the nitro group also enters the 2-position, a position that is ortho to the nitrogen and meta to both ethoxy groups. This highlights the powerful directing influence of the pyridine nitrogen, even when modified as an N-oxide.

For this compound, the directing effects of the two ethoxy groups and the deactivating effect of the ring nitrogen must be considered. The 2-ethoxy group strongly activates the 3-position (ortho) and 6-position (para). The 5-ethoxy group activates the 4-position (ortho) and the 6-position (para). Therefore, the 6-position is doubly activated by both ethoxy groups, making it a highly probable site for nitration. The 4-position is also a likely candidate due to activation from the 5-ethoxy group and being electronically favorable. The 3-position is activated by the 2-ethoxy group but is adjacent to the deactivating ring nitrogen, which may reduce its reactivity compared to the 4- and 6-positions.

| Starting Material | Nitrating Agent | Major Product | Reference |

| 3,5-Diethoxypyridine | HNO₃/H₂SO₄ | 3,5-Diethoxy-2-nitropyridine | |

| 3,5-Diethoxypyridine-N-oxide | Fuming HNO₃/H₂SO₄ | 3,5-Diethoxy-2-nitropyridine-N-oxide |

Halogenation Dynamics and Reversibility in Pyridine Systems

Halogenation is a fundamental electrophilic aromatic substitution reaction. The dynamics of this reaction on diethoxypyridine systems, including potential reversibility, are illustrated by studies on its isomers.

Research on the bromination of 3,5-diethoxypyridine has shown that the reaction outcome is dependent on the conditions. In an acidic medium, bromination yields 2,6-dibromo-3,5-diethoxypyridine as the main product. However, when pyridine is used as the solvent, it is possible to isolate the mono-substituted product, 2-bromo-3,5-diethoxypyridine, along with the dibromo derivative.

A key aspect of this chemistry is the reversibility of the halogenation process. It has been demonstrated that the further bromination of the mono-bromo compound is a reversible reaction. The dibromo-derivative can be converted back to mono-bromo-diethoxypyridine by heating it with a solution of hydrobromic acid in glacial acetic acid. This dynamic equilibrium is an important consideration in the synthesis of specific halogenated pyridine derivatives.

For this compound, halogenation would be expected to occur at the activated 3, 4, or 6-positions, with the 6-position being particularly favored due to the concerted directing effect of both ethoxy groups.

| Reaction | Substrate | Conditions | Product(s) | Key Finding | Reference |

| Bromination | 3,5-Diethoxypyridine | Bromine in acid | 2,6-Dibromo-3,5-diethoxypyridine | Dibromination favored | |

| Bromination | 3,5-Diethoxypyridine | Bromine in pyridine | 2-Bromo-3,5-diethoxypyridine and 2,6-Dibromo-3,5-diethoxypyridine | Monobromination possible | |

| Debromination | 2,6-Dibromo-3,5-diethoxypyridine | HBr in acetic acid | Mono-bromo-diethoxypyridine | Reaction is reversible |

Reactivity of the Pyridine Nitrogen Center

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a nucleophile or a base, leading to reactions at this center.

N-Oxidation Pathways and Derivative Chemistry

The pyridine nitrogen can be readily oxidized to form a pyridine-N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperbenzoic acid (mCPBA), or hydrogen peroxide. For example, 2,6-diethoxypyridine (B172836) can be oxidized to 2,6-diethoxypyridine N-oxide using mCPBA. The resulting N-oxide functional group significantly alters the electronic properties of the ring, making it more susceptible to certain types of substitution and rearrangement reactions.

The formation of the N-oxide derivative opens up further chemical pathways. For instance, pyridine-N-oxides can react with reagents like phosphorus oxychloride to yield chlorinated pyridines at the 2- and 4-positions. This provides an alternative route to functionalized pyridines that may not be accessible through direct electrophilic substitution.

Quaternization and Salt Formation

As a base, the nitrogen atom in this compound can react with alkyl halides to form quaternary pyridinium (B92312) salts. This is a standard S_N2 reaction where the pyridine nitrogen acts as the nucleophile. The electron-donating character of the two ethoxy groups increases the electron density on the nitrogen atom, enhancing its nucleophilicity and facilitating the quaternization reaction.

Studies on the quaternization of various substituted pyridines show that the reaction proceeds effectively, with yields influenced by the steric hindrance around the nitrogen atom and the electronic nature of the substituents. For this compound, reaction with an alkyl halide (e.g., methyl iodide) would be expected to readily form the corresponding N-alkyl-2,5-diethoxypyridinium salt.

Reactions at the Alkoxy Substituents

The ethoxy groups themselves can participate in chemical reactions, typically involving cleavage of the ether linkage or oxidation.

Cleavage of the ether bonds in this compound, for example with strong acids like HBr or HI, would lead to the formation of 2,5-dihydroxypyridine (B106003). This dihydroxy compound is a versatile intermediate in its own right and can be prepared via several synthetic routes, including the chlorination of 2,5-dihydroxypyridine to yield 2,5-dichloropyridine. 2,5-Dihydroxypyridine is also a known metabolite in the microbial degradation of certain pyridine derivatives.

Under specific conditions, the ethoxy groups can also be susceptible to oxidation, potentially forming aldehydes or carboxylic acids, although this is a less common transformation for this class of compounds. Furthermore, nucleophilic substitution can replace the ethoxy groups with other functionalities, though this typically requires harsh conditions.

Dealkylation Processes (e.g., Ether Cleavage)

The cleavage of the ether bonds in this compound is a primary transformation, typically achieved under strong acidic conditions. This dealkylation process converts the ethoxy groups into hydroxyl groups, yielding 2-ethoxy-5-hydroxypyridine or fully dealkylating to 2,5-dihydroxypyridine. The reaction generally proceeds via nucleophilic substitution.

The mechanism involves the initial protonation of the ether's oxygen atom by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). This step converts the ethoxy group into a good leaving group (ethanol). A nucleophile, typically the conjugate base of the acid (e.g., I⁻ or Br⁻), then attacks the ethyl group's carbon atom.

For an aryl ether like this compound, the cleavage mechanism follows an SN2 pathway at the primary carbon of the ethyl group. Nucleophilic attack occurs at the less hindered alkyl carbon rather than the sp²-hybridized carbon of the aromatic pyridine ring, which is resistant to SN1 and SN2 reactions. Consequently, the reaction products are an alkyl halide (ethyl iodide or ethyl bromide) and a hydroxylated pyridine.

A practical example, though on a related isomer, illustrates this process. The dealkylation of 2,6-dimethoxypyridine (B38085) to 2,6-dihydroxypyridine (B1200036) has been successfully carried out using 35% hydrochloric acid in acetic acid at 140°C. This demonstrates that strong mineral acids can effectively cleave the alkoxy groups on a pyridine ring. Applying an excess of the acid can lead to the dealkylation of both ethoxy groups.

Table 1: Representative Conditions for Dealkylation of a Dialkoxypyridine Isomer Data based on an analogous compound, 2,6-dimethoxypyridine.

| Reactant | Reagents | Temperature | Pressure | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dimethoxypyridine | 35% HCl, Acetic Acid, Microwave Irradiation | 140°C | 0.51 MPa | 2,6-Dihydroxypyridine | 98.7% | |

| 2,6-Dimethoxypyridine | 35% HCl, Acetic Acid, Conventional Heating | 140°C | 0.51 MPa | 2,6-Dihydroxypyridine | 11.3% |

Functionalization of Ethyl Groups

While dealkylation and reactions on the aromatic ring are more common, the potential for functionalization of the ethyl groups exists, though specific research on this compound in this context is limited. In principle, reactions targeting the C-H bonds of the ethyl chains could be envisioned, analogous to those seen in other alkyl ethers or alkyl-substituted aromatic systems. Such reactions might include free-radical halogenation or oxidation at the carbon alpha to the ether oxygen, but these are often less selective and require specific conditions to compete with reactions on the pyridine ring itself. Currently, there is a lack of detailed research findings in the scientific literature focusing specifically on the functionalization of the ethyl groups of this compound.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine and its derivatives. The electronegative nitrogen atom makes the pyridine ring electron-deficient, particularly at the α (2,6) and γ (4) positions, rendering them susceptible to attack by nucleophiles.

However, the viability of SNAr on this compound is significantly influenced by two main factors:

Electronic Effects: The ethoxy groups at the C2 and C5 positions are strong electron-donating groups through resonance. This increases the electron density on the pyridine ring, thereby deactivating it towards nucleophilic attack.

Leaving Group: A successful SNAr reaction requires the presence of a good leaving group, typically a halide (e.g., Cl, Br, I), at the position of attack.

Therefore, this compound itself is not expected to readily undergo nucleophilic substitution. A reaction would likely require prior halogenation of the ring. For instance, if a halogen were introduced at the C4 or C6 positions, the molecule would become a potential substrate for SNAr. A nucleophile (such as an alkoxide, amine, or thiol) could then displace the halide. The reaction rate would still be modulated by the deactivating effect of the ethoxy groups. Research on related compounds, such as the reaction of 2-bromo-3,6-diethoxypyridine, confirms that halogenated diethoxypyridines can be employed in further synthetic transformations.

Rearrangement Reactions within Diethoxypyridine Scaffolds

Rearrangement reactions involve the intramolecular migration of an atom or group. In the context of aromatic ethers, well-known examples include the Fries rearrangement (migration of an acyl group) and the Claisen rearrangement (of allyl aryl ethers).

For this compound, there is no specific evidence in the available literature for the occurrence of rearrangement reactions under typical conditions. While theoretical possibilities for the migration of an ethoxy group might exist under harsh conditions (e.g., strong Lewis acids or high temperatures), such transformations have not been documented for this specific scaffold. The study of rearrangement reactions often requires specific structural features, such as in the thermal rearrangement of complex chromeno[2,3-b]pyridines, which are not inherent to the simple this compound structure. As such, this area remains largely unexplored for this compound.

Theoretical and Computational Chemistry of 2,5 Diethoxypyridine

Electronic Structure Elucidation (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a cornerstone of modern computational chemistry, providing insights into electron distribution, molecular orbitals, and other electronic properties that govern a molecule's reactivity and behavior. For a molecule like 2,5-diethoxypyridine, DFT calculations would typically be employed to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the molecular electrostatic potential map, and atomic charge distributions.

These calculations would provide a theoretical foundation for understanding its chemical behavior. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The electron-donating nature of the two ethoxy groups is expected to significantly influence the electron density of the pyridine (B92270) ring. However, specific DFT studies detailing these electronic properties for this compound are not available in the reviewed literature. While general principles of DFT are well-documented, specific values and orbital diagrams for this compound remain uncalculated or unpublished.

Spectroscopic Property Prediction and Validation

Computational chemistry offers methods to predict various spectroscopic properties, which can then be compared with experimental data for validation. Techniques like DFT and time-dependent DFT (TD-DFT) can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis spectra).

For this compound, computational prediction of its ¹H and ¹³C NMR spectra would involve calculating the magnetic shielding tensors for each nucleus. These theoretical values, when scaled appropriately, can be correlated with experimental chemical shifts. Similarly, calculating the vibrational modes would yield a predicted IR spectrum, helping to assign experimental absorption bands to specific molecular motions, such as C-H stretches, C-O-C ether stretches, and pyridine ring vibrations.

Despite the availability of these powerful predictive tools, no studies were found that present calculated spectroscopic data for this compound or compare such predictions with experimental findings.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity or Structure-Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their reactivity or physical properties. These models rely on calculating a set of molecular descriptors (numerical representations of a molecule's structure) and using regression techniques to build a predictive equation.

A QSPR study including this compound could, for example, aim to predict properties like boiling point, solubility, or chromatographic retention time based on a dataset of related pyridine derivatives. The model would use calculated descriptors for this compound (such as molecular weight, polar surface area, dipole moment, and various topological indices) to make these predictions. Such models are valuable in materials science and drug discovery for screening compounds and prioritizing experimental work. However, no QSRR or QSPR studies that specifically include this compound in their training or test sets were identified during the literature review.

Emerging Research Frontiers and Future Prospects

Catalytic Applications and Ligand Design

The utility of pyridine (B92270) derivatives in catalysis is well-established, functioning both as organocatalysts and as ligands for transition metals. The unique electronic and steric properties of 2,5-Diethoxypyridine position it as a candidate for investigation in these domains.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a powerful and often more sustainable alternative to metal-based catalysts. Pyridine and its derivatives can act as Lewis bases, activating substrates through the donation of the lone pair of electrons on the nitrogen atom.

While specific studies detailing this compound as a primary organocatalyst are not yet prominent, its potential can be inferred. The pyridine nitrogen provides the necessary Lewis basicity. The electron-donating nature of the two ethoxy groups at the 2 and 5 positions would increase the electron density on the pyridine ring, potentially enhancing its basicity and catalytic activity compared to unsubstituted pyridine. However, these groups also introduce steric bulk, which could influence substrate binding and selectivity. Research in asymmetric organocatalysis often employs chiral organic molecules to induce stereoselectivity, a field where chiral derivatives of this compound could theoretically be developed.

Table 1: Potential Roles of Pyridine-Based Scaffolds in Organocatalysis

| Catalytic Role | Activation Mechanism | Potential Influence of 2,5-Diethoxy Substituents |

|---|---|---|

| Lewis Base Catalyst | Donates nitrogen lone pair to electrophiles. | Increases electron density on nitrogen, enhancing basicity. |

| Brønsted Base | Can deprotonate acidic substrates to generate nucleophiles. | Enhanced basicity may facilitate proton abstraction. |

| Nucleophilic Catalyst | Forms a covalent intermediate with the substrate (e.g., acylpyridinium ion). | Electronic effects could stabilize intermediates; steric hindrance might affect reaction rates. |

| Asymmetric Catalyst | A chiral pyridine derivative directs the stereochemical outcome of a reaction. | A chiral version of the scaffold would be required for this application. |

Pyridine-based molecules are ubiquitous as ligands in transition metal catalysis. They coordinate to a metal center, influencing its electronic properties, stability, and reactivity, which in turn dictates the outcome of the catalytic cycle. The combination of a metal's ability to activate bonds and a ligand's role in creating a specific chemical environment is a cornerstone of modern catalysis.

This compound can function as a monodentate ligand, coordinating to a transition metal through its nitrogen atom. The key characteristics it would impart to a metal complex are:

Electronic Effects : The two ethoxy groups are electron-donating, which increases the electron density at the metal center. This can make the metal more nucleophilic and more susceptible to oxidative addition, a key step in many catalytic cycles.

Steric Influence : The substituents create a specific steric environment around the metal, which can be crucial for controlling the selectivity (e.g., regioselectivity or enantioselectivity) of a reaction.

While research has explored a vast range of substituted pyridine ligands, the specific application of this compound is an area ripe for exploration. Its particular substitution pattern could offer unique selectivity in cross-coupling, hydrogenation, or polymerization reactions.

Role in Organocatalysis

Advanced Functional Materials Development

Functional materials are designed with specific properties to perform tasks in areas like electronics, energy, and optics. Organic molecules are increasingly used as building blocks for these materials due to their tunability, low cost, and processability.

Optoelectronic materials interact with light and electricity, forming the basis of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells). These materials are typically composed of conjugated organic molecules or polymers that allow for the movement of electrons and energy.

This compound itself is not a conventional optoelectronic material. However, it can serve as a valuable building block for creating larger, more complex functional molecules. By incorporating the this compound unit into a larger conjugated system—for instance, by linking it to other aromatic or vinylic groups—researchers could synthesize novel materials. The role of the diethoxypyridine moiety would be to:

Tune Electronic Properties : The electron-rich nature of the ring can influence the energy levels (HOMO/LUMO) of the final molecule, which is critical for controlling its light absorption/emission color and its performance in a device.

Enhance Solubility and Processability : The ethoxy groups can improve the solubility of larger, otherwise intractable, conjugated molecules in organic solvents, making it easier to fabricate thin films for devices.

Modify Morphology : The shape and packing of molecules in the solid state are crucial for charge transport. The specific geometry of the substituents on the pyridine ring can influence this packing.

Table 2: Desired Properties of Organic Optoelectronic Materials and Potential Contribution of a this compound Moiety

| Property | Desired Characteristic | Potential Contribution of this compound Unit |

|---|---|---|

| Band Gap | Tunable to absorb or emit specific wavelengths of light. | Electron-donating groups can raise the HOMO level, narrowing the band gap. |

| Charge Carrier Mobility | High mobility for efficient charge transport. | Influences molecular packing in the solid state. |

| Photoluminescence | High quantum yield for efficient light emission (OLEDs). | Can be a component of an emissive chromophore. |

| Solubility | Good solubility for solution-based processing. | Ethoxy groups generally improve solubility in organic solvents. |

| Thermal Stability | Resistance to degradation at operating temperatures. | The aromatic pyridine core provides a stable scaffold. |

The development of advanced materials is critical for next-generation energy storage devices like batteries and supercapacitors. While often dominated by inorganic materials like metal oxides and carbons , organic components are being explored for roles in electrolytes, as electrode materials, and in hybrid systems.

The potential application of this compound in this field is as a precursor or additive. For example:

Electrolyte Additives : In lithium-ion batteries, the electrolyte is a crucial component. Additives are often used to improve the stability of the solid electrolyte interphase (SEI) layer on the electrodes, enhancing battery life and performance. The electrochemical stability and coordinating ability of pyridine derivatives could be explored in this context.

Redox-Active Polymers : The pyridine unit could be polymerized into a larger macromolecule. If this polymer can undergo stable and reversible redox reactions, it could potentially function as an electrode material in an organic radical battery.

Hybrid Materials : It could be used to functionalize the surface of inorganic materials (like graphene or metal oxides) to improve their interface with an electrolyte or to add specific functionalities.

Materials for Optoelectronics

Green Chemistry and Sustainable Synthesis Innovations

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This includes using renewable feedstocks, employing catalytic methods, and improving energy efficiency.

The synthesis of specialty chemicals like this compound is an area where green chemistry principles can be applied. Traditional multi-step syntheses of substituted pyridines can generate significant waste. Innovations could focus on:

Catalytic C-H Activation : Directly installing ethoxy groups onto a pyridine backbone using a catalyst, avoiding the need for pre-functionalized starting materials and reducing the number of steps.

Use of Renewable Feedstocks : Investigating synthetic routes that start from biomass-derived platform chemicals. For example, some platform chemicals feature furan (B31954) rings, which can sometimes be converted to pyridines.

Energy Efficiency : A patented process has demonstrated the use of microwave irradiation to facilitate the deprotection of substituted pyridines, showcasing a method to improve energy efficiency in related chemical transformations.

Atom Economy : Developing cyclization reactions that assemble the pyridine ring from smaller precursors with high atom economy, such as the iron-catalyzed synthesis of pyridines from ketoxime acetates and aldehydes.

By focusing on these principles, the production of this compound and other functional pyridine derivatives can be made more environmentally and economically sustainable.

Environmentally Benign Synthetic Routes to Diethoxypyridines

The pursuit of environmentally friendly synthetic methods for pyridine derivatives, including diethoxypyridines, is an active area of research. Key strategies focus on the use of solvent-free reactions, recyclable catalysts, and processes with high atom economy.

Recyclable Catalysts: The development and use of recoverable and reusable catalysts are central to sustainable synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles, reducing both cost and waste.

Clay-Based Catalysts: Montmorillonite K10, a type of clay, has proven effective in catalyzing pyridine synthesis. It can be activated by heating, used in solvent-free reactions, and recovered by simple filtration for reuse over several cycles with no significant loss of activity.

Magnetically Separable Catalysts: An innovative approach involves using magnetic nanoparticles as catalyst supports. For example, cobalt-decorated hydrotalcite magnetic nanoparticles (Fe3O4/HT-Co) have been used for the one-pot synthesis of 2,4,6-triaryl pyridines. These nanocatalysts can be easily removed from the reaction medium with an external magnet and have shown excellent reusability for up to five successive runs without a noticeable decrease in performance.

Silica-Based Catalysts: Simple silica (B1680970) gel (SiO₂) has been employed as an inexpensive, robust, and recyclable catalyst for the four-component synthesis of poly-substituted pyridines. The catalyst is effective under mild conditions and can be reused for several cycles, making the protocol convenient and cost-effective.

Atom Economy and Novel Reaction Pathways: Maximizing atom economy—the efficiency of a chemical reaction in converting reactants into the final product—is a core principle of green chemistry. Reactions with 100% atom economy are ideal as they generate no waste byproducts. Researchers are exploring novel, highly efficient reaction pathways to pyridine derivatives. A tandem reaction involving benzopyranonitriles and pyrrolidines under metal-free conditions has been developed to synthesize 3-cyanopyridine (B1664610) derivatives with 100% atom economy. Transition-metal-free synthesis via thermal cyclization of N-propargyl enamines is another environmentally friendly method that features high atom economy and avoids the use of additives. Cationic half-sandwich rare-earth catalysts have also been shown to provide an efficient and atom-economical method for synthesizing 2-alkylated pyridine derivatives through C-H addition to olefins. The application of these high-efficiency, low-waste principles is a key future prospect for the industrial production of this compound.

| Catalyst | Reaction Type | Conditions | Yield (%) | Reusability (Cycles) | Reference |

|---|---|---|---|---|---|

| Montmorillonite K10 | One-pot, 3-component | 120°C, Solvent-free | up to 97 | >3 | |

| Fe3O4/HT-Co | One-pot, 3-component | Solvent-free | High | 5 | |

| SiO₂ | 4-component | 45-50°C, EtOH | 85-95 | 3 | |

| Wells-Dawson heteropolyacids | Hantzsch-like condensation | 80°C, Solvent-free | 60-99 | 2 |

Waste Minimization Strategies in Pyridine Chemistry

Waste minimization in chemical production is a critical aspect of green chemistry, aiming to reduce environmental impact and improve economic viability. For pyridine synthesis, strategies range from source reduction to comprehensive recycling programs.

Source Reduction and Process Optimization: The most effective way to minimize waste is to prevent its generation at the source. This can be achieved by:

Input Substitution: Replacing hazardous chemicals with less toxic alternatives. For example, substituting toxic solvents like benzene (B151609) with less harmful options such as toluene (B28343) or hexane, or using water or ionic liquids where possible.

Process Optimization: Detailed analysis of reaction pathways can reveal the root causes of byproduct formation. In the production of 5-ethyl-2-methyl-pyridine (MEP), for instance, the formation of small amounts of ethylamines was identified as the source of both ecological and economic problems, including high catalyst consumption. By optimizing the process to separate these interfering amines, a significant reduction in waste was achieved.

Microscaling: Reducing the scale of laboratory experiments and industrial batches can proportionally reduce the volume of waste generated.

Recycling and Reuse: When waste generation cannot be entirely avoided, recycling and reuse are the next best strategies.

Catalyst Recycling: As detailed previously, the use of heterogeneous and magnetically separable catalysts allows for their recovery and reuse, which is a cornerstone of waste reduction in modern pyridine synthesis.

Process Water Recycling: In large-scale industrial processes, wastewater can be a significant issue. In the MEP production process, a strategy was developed to recycle catalyst and catalyst byproduct-containing process water, which solved issues related to waste treatment and catalyst consumption.

Sharing Surplus Chemicals: Maintaining an accurate inventory of chemicals and sharing surplus materials with other laboratories or departments can prevent chemicals from becoming waste.

Waste Segregation and Management: Proper management of unavoidable waste is crucial. This includes segregating different types of waste, such as organic, inorganic, and halogenated compounds, to facilitate proper treatment and disposal. Keeping organic wastes separate from metal-containing wastes, for example, prevents the creation of mixed hazardous waste streams that are difficult and expensive to manage. Federal and state regulations often mandate the implementation of a formal waste minimization strategy for facilities that generate hazardous waste.

| Strategy | Description | Example in Pyridine/Chemical Synthesis | Reference |

|---|---|---|---|

| Source Reduction | Modifying processes to reduce or eliminate waste generation at the source. | Using microscaling techniques; substituting hazardous solvents with greener alternatives like ethanol. | |

| Catalyst Recycling | Recovering and reusing catalysts over multiple reaction cycles. | Employing magnetically separable nanocatalysts or filterable solid acid catalysts in pyridine synthesis. | |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Utilizing tandem or multicomponent reactions that proceed with high or 100% atom economy. | |

| Process Optimization | Analyzing and altering reaction conditions to minimize byproduct formation. | Identifying and separating interfering ethylamines in MEP production to reduce waste and catalyst consumption. |

Q & A

Basic Research Questions

What are the standard synthetic routes for 2,5-Diethoxypyridine in laboratory settings?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution or esterification. For example:

- Etherification of pyridine diols : Reacting 2,5-dihydroxypyridine with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions.

- Transesterification : Using intermediates like dimethyl 2,5-pyridinedicarboxylate (prepared from 2,5-pyridinedicarboxylic acid, as in ) and substituting methoxy groups with ethoxy via acid catalysis.

Key Variables : Reaction temperature (80–120°C), solvent polarity (e.g., DMF, ethanol), and catalyst choice (e.g., H₂SO₄ for esterification) .

Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies ethoxy group protons (δ ~1.3–1.5 ppm for CH₃, δ ~3.4–4.0 ppm for CH₂) and aromatic protons (δ ~6.5–8.5 ppm). Compare with similar methoxy-pyridine derivatives () .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 167 (C₉H₁₃NO₂) and fragmentation patterns for structural confirmation.

- Infrared (IR) Spectroscopy : C-O-C stretches (~1050–1250 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (generalized from pyridine safety protocols in ) .

- Ventilation : Use fume hoods due to potential respiratory irritation (analogous to 2,6-dimethoxypyridine in ) .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air (refer to terpyridine guidelines in ) .

Advanced Research Questions

How can computational chemistry aid in predicting this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian) to predict electrophilic substitution sites. Compare with experimental results for validation.

- Solvent Effect Modeling : Simulate reaction pathways in polar vs. non-polar solvents to guide synthetic optimization (refer to pyridine derivative studies in ) .

How do researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Purity Checks : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities ( ) .

- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 2,6-dimethoxypyridine in ) .

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation (if crystalline derivatives are synthesized) .

What strategies optimize reaction yields in this compound synthesis?

Methodological Answer:

- Catalyst Screening : Test Brønsted acids (H₂SO₄) vs. Lewis acids (AlCl₃) for etherification efficiency.

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation (methodology from ) .

- Solvent Optimization : Higher yields in polar aprotic solvents (e.g., DMF) due to improved nucleophilicity ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.